molecular formula C18H17N3O4S B6510133 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896352-10-6

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B6510133
CAS No.: 896352-10-6
M. Wt: 371.4 g/mol
InChI Key: ZAUPSEXOOKNOQJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole benzamide class, characterized by a 1,3,4-oxadiazole ring substituted at the 5-position with a 2,4-dimethoxyphenyl group and at the 2-position with a benzamide moiety bearing a methylsulfanyl (-SMe) group.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-11-8-9-12(14(10-11)24-2)17-20-21-18(25-17)19-16(22)13-6-4-5-7-15(13)26-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUPSEXOOKNOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Details:

  • Molecular Formula : C15H12N4O3S
  • Molecular Weight : 320.34 g/mol
  • CAS Number : Not specified in the provided data.

The structure features an oxadiazole ring that is known for its significant biological activity. The presence of the methylsulfanyl group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives is reported as low as 0.016 μg/mL, indicating potent antimicrobial potential.
  • Anticancer Properties : Compounds containing the oxadiazole moiety have been associated with anticancer activities. For instance, derivatives of oxadiazoles have demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with IC50 values ranging from sub-micromolar to micromolar concentrations .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS), which is crucial for cancer cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in various studies:

Bacterial StrainMIC (μg/mL)
Mycobacterium tuberculosis0.016
Staphylococcus aureus0.064
Escherichia coli0.128

These results highlight the compound's potential as a lead for developing new antimycobacterial agents.

Anticancer Activity

The anticancer properties have been extensively studied:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)0.65
U-937 (Leukemia)1.40
A549 (Lung Cancer)2.78

These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Study on Antimicrobial Effects : A study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their use in treating infections caused by multi-drug resistant organisms.
  • Anticancer Mechanism Investigation : Research indicated that compounds similar to this compound induce apoptosis in cancer cells through the activation of caspase pathways .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of these compounds in animal models, paving the way for further clinical trials .

Scientific Research Applications

Research indicates that compounds with oxadiazole moieties exhibit a range of biological properties. The specific activities of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various bacterial strains. Its structure may facilitate interactions with bacterial enzymes or receptors, leading to inhibition of growth.
  • Anticancer Activity : The oxadiazole derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research has indicated that it may inhibit pro-inflammatory cytokines and enzymes.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the methylsulfanyl group. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the oxadiazole ring under controlled conditions.
  • Functional Group Modifications : Employing reagents that selectively introduce the methylsulfanyl group.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the applications of similar oxadiazole derivatives:

  • Antimicrobial Activity Against Mycobacterium tuberculosis :
    • A study demonstrated that derivatives with oxadiazole rings exhibited minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL against resistant strains of Mycobacterium tuberculosis.
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines has shown that certain oxadiazole derivatives can induce apoptosis and inhibit cell proliferation effectively.
  • Inflammation Models :
    • In vivo studies have indicated that compounds similar to this compound can reduce inflammation markers in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a) N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 533870-22-3)
  • Key Differences : Replaces the 2,4-dimethoxyphenyl group with 3,4-dimethoxyphenyl and substitutes the methylsulfanyl with a bulkier 4-[methyl(phenyl)sulfamoyl] group.
  • Impact : Increased steric hindrance and polarity due to the sulfamoyl group may reduce membrane permeability but enhance target binding specificity. Molecular weight: ~520 g/mol .
b) N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives
  • Key Differences : Substitutes 2,4-dimethoxyphenyl with 2,4-dichlorophenyl and replaces benzamide with amine-linked groups.
  • Activity : Demonstrated selective anticancer activity against liver cancer (IC₅₀ = 2.46 μg/mL in Hep-G2 cells) due to electron-withdrawing chloro groups enhancing cytotoxicity .

Modifications on the Benzamide Group

a) 4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-21-2)
  • Key Differences : Replaces methylsulfanyl with a butyl-ethyl sulfamoyl group.
  • Molecular weight: 488.56 g/mol .
b) 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-83-9)
  • Key Differences : Features a dipropylsulfamoyl group and 3-methoxyphenyl substitution.
  • Impact : Enhanced metabolic stability but reduced solubility compared to the target compound .

Enzyme Inhibition Potential

Compounds like D29 (cyclohexyl 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate) and D30 (N6-methyl adenosine) from highlight the role of oxadiazole-sulfanyl moieties in inhibiting enzymes such as alanine dehydrogenase (AlaDH). The methylsulfanyl group in the target compound may similarly modulate enzyme interactions .

Anticancer Activity

The dichlorophenyl derivative in showed liver cancer selectivity, suggesting that substituent electronegativity (Cl vs. OMe) critically influences target specificity. The target compound’s methoxy groups may favor interactions with polar residues in cancer-related proteins .

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
Target Compound Likely C₁₉H₁₈N₄O₄S ~410 2,4-dimethoxyphenyl, methylsulfanyl N/A (hypothetical enzyme inhibition)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide C₂₅H₂₄N₄O₆S 516.54 3,4-dimethoxyphenyl, sulfamoyl Enhanced binding specificity
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₃H₂₈N₄O₆S 488.56 Butyl-ethyl sulfamoyl High lipophilicity
N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Varies ~350–400 2,4-dichlorophenyl, amine linkers IC₅₀ = 2.46 μg/mL (Hep-G2)

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide, and how can reaction yields be optimized?

Answer :

  • Synthetic Pathway :
    • Esterification : React 2,4-dimethoxybenzoic acid with methanol/H₂SO₄ to form methyl 2,4-dimethoxybenzoate.
    • Hydrazide Formation : Treat with hydrazine hydrate to yield 2,4-dimethoxyphenylhydrazide.
    • Oxadiazole Ring Closure : React with cyanogen bromide (BrCN) to form 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine .
    • Coupling : Use 2-(methylsulfanyl)benzoyl chloride and a base (e.g., NaH in THF) for amide bond formation.
  • Yield Optimization :
    • Use anhydrous solvents (e.g., THF) and inert atmosphere (N₂/Ar) to minimize side reactions.
    • Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to oxadiazol-2-amine) .

Q. Q2. How can advanced analytical techniques (e.g., NMR, LC-MS) resolve structural ambiguities in oxadiazole derivatives?

Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • LC-MS/HPLC : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 428.11 for exact mass) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between oxadiazole and benzamide moieties) .

Biological Evaluation

Q. Q3. What in vitro assays are recommended to evaluate the antifungal activity of this compound, and how do results compare to existing oxadiazole derivatives?

Answer :

  • Assays :
    • MIC Determination : Against Candida albicans (CLSI M27-A3 guidelines) .
    • Biofilm Inhibition : Use crystal violet staining or XTT reduction assays for Staphylococcus aureus biofilms .
  • Comparison :
    • Potency : Analogues with 4-chlorophenyl substituents (e.g., compound 5-F1374-0140) show MIC₉₀ = 2 µg/mL vs. C. albicans .
    • SAR : Methoxy groups enhance membrane permeability but may reduce CYP51 binding affinity .

Q. Q4. How can researchers address contradictory cytotoxicity data in cancer cell lines?

Answer :

  • Experimental Design :
    • Use standardized cell lines (e.g., NCI-60 panel) and normalize to positive controls (e.g., doxorubicin) .
    • Validate via dual assays (MTT and apoptosis/cell cycle analysis).
  • Data Interpretation :
    • Contradictions may arise from metabolic interference (e.g., thiol groups in the compound reacting with assay reagents) .

Mechanistic Studies

Q. Q5. What computational tools are effective for predicting the compound’s interaction with fungal CYP51?

Answer :

  • Docking : Use AutoDock Vina with Aspergillus fumigatus CYP51 (PDB: 5FSA) to identify key residues (e.g., Arg96, Phe255) .
  • MD Simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) and hydrogen bonding with heme propionates .

Q. Q6. How does the methylsulfanyl group influence the compound’s mechanism of action compared to sulfone derivatives?

Answer :

  • Methylsulfanyl : Enhances lipophilicity (logP ~3.5) and membrane permeability but may undergo oxidation to sulfoxides in vivo .
  • Sulfone Derivatives : Improved metabolic stability but reduced potency due to steric hindrance in enzyme active sites .

Structure-Activity Relationship (SAR)

Q. Q7. Which substituents on the oxadiazole ring maximize antimicrobial activity while minimizing cytotoxicity?

Answer :

  • Optimal Substituents :
    • 2,4-Dimethoxyphenyl : Balances electron-withdrawing (antifungal) and donating (reduced cytotoxicity) effects .
    • Avoid : Bulky groups (e.g., trifluoromethyl) that increase molecular weight (>500 Da) and violate Lipinski’s rules .

Q. Q8. How can QSAR models guide the design of derivatives with improved pharmacokinetics?

Answer :

  • Parameters : Include topological polar surface area (TPSA < 90 Ų) and rotatable bonds (<5) for blood-brain barrier penetration .
  • ADME Prediction : Use SwissADME to optimize microsomal stability (t₁/₂ > 60 min) .

Data Reproducibility and Validation

Q. Q9. Why might enzymatic inhibition data vary between recombinant proteins and cell-based assays?

Answer :

  • Factors :
    • Post-translational modifications (e.g., glycosylation) in cell-based systems alter enzyme conformation .
    • Redox environment differences (e.g., intracellular glutathione levels) affect compound stability .

Q. Q10. What strategies validate the compound’s specificity for a target enzyme over homologous human proteins?

Answer :

  • Selectivity Screening : Test against human CYP51 (IC₅₀ > 50 µM) and off-target kinases (e.g., EGFR, IC₅₀ > 100 µM) .
  • Crystallography : Resolve co-crystal structures to confirm binding mode differences (e.g., fungal vs. human CYP51) .

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